Dichlorophen

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

1.11e-04 M

Sparingly sol in toluene; 1 g sol in 1 g of 95% ethanol, in less than 1 g of ether; sol in methanol, isopropyl ether, petroleum ether; sol (with decomp) in alkaline aq solutions

In water, 30 mg/L at 25 °C

Synonyms

Canonical SMILES

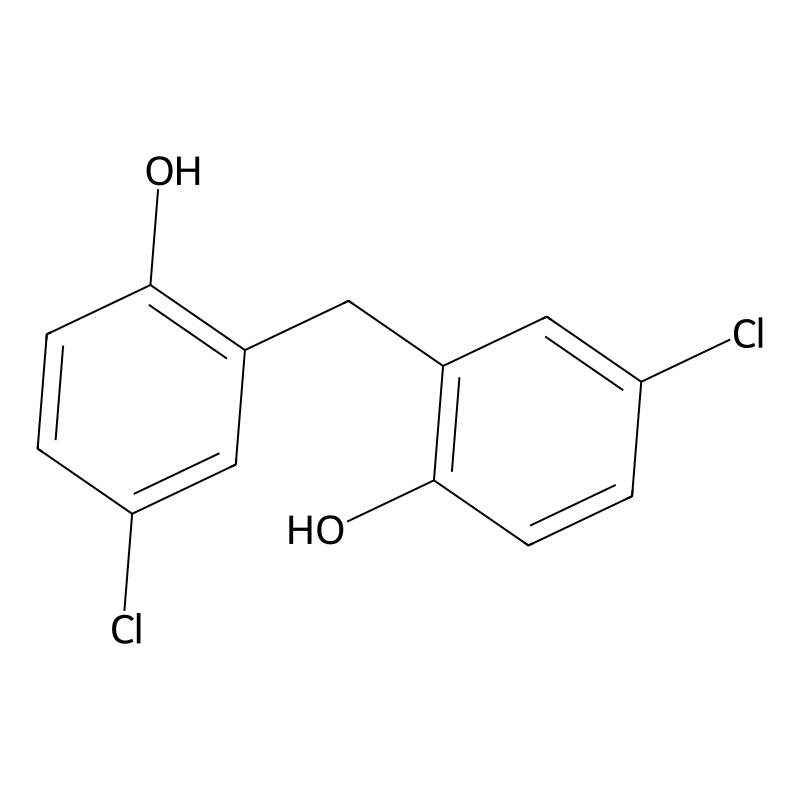

Dichlorophen, also known as 2,2'-methylenebis(4-chlorophenol), is a synthetic organic compound with the chemical formula . It typically appears as a white to light pink powder with a slight phenolic odor and saline taste. The compound has a melting point of approximately 177°C and is characterized by its low solubility in water (less than 1 mg/mL) . Dichlorophen is classified as moderately toxic and poses various health risks, including skin and eye irritation, gastrointestinal distress, and potential respiratory issues upon exposure .

Dichlorophen exhibits significant biological activity, functioning as an antimicrobial agent effective against various pathogens including fungi, bacteria, and some parasites. It has been used historically in veterinary medicine to treat infections caused by cestodes (tapeworms) and nematodes (hookworms) . Its mechanism of action primarily involves disrupting cellular processes in these organisms.

Dichlorophen can be synthesized through the reaction of 4-chlorophenol with formaldehyde or paraformaldehyde. This process typically involves adding one mole of formaldehyde to a solution containing 4-chlorophenol under controlled conditions . The synthesis can yield various derivatives depending on the specific reaction conditions employed.

Dichlorophen is utilized in several applications:

- Agriculture: As a fungicide, herbicide, bactericide, and algicide due to its effectiveness against a range of plant pathogens .

- Veterinary Medicine: Employed in formulations for treating parasitic infections in animals .

- Industrial Uses: Used in the production of other chemical compounds and formulations for cleaning and disinfecting agents .

Research indicates that dichlorophen interacts with various biological systems. In veterinary applications, it is often combined with other agents like toluene to enhance its efficacy against parasites . Additionally, studies have shown that dichlorophen can undergo metabolic transformations in the body, leading to the formation of glucuronide conjugates which facilitate its excretion .

Dichlorophen shares structural similarities with several related compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Chemical Formula | Key Characteristics |

|---|---|---|

| Hexachlorophene | Strong antibacterial properties; used as a disinfectant but restricted due to toxicity. | |

| Chlorophene | Similar antimicrobial activity but less chlorinated; mainly used in topical antiseptics. | |

| Triclosan | Broad-spectrum antimicrobial agent; widely used in personal care products but controversial due to environmental concerns. | |

| Benzalkonium Chloride | Quaternary ammonium compound; used as a disinfectant and preservative but differs structurally from dichlorophen. |

Dichlorophen's unique structure as a bridged diphenyl compound distinguishes it from these similar compounds while allowing it to maintain effective antimicrobial properties across various applications .

Molecular Interaction Mechanisms

Dichlorophen exhibits its biological activity through complex molecular interactions that have been extensively characterized through structural and biochemical analyses [1]. The compound possesses a molecular formula of C13H10Cl2O2 with an average molecular weight of 269.12 grams per mole, representing a diphenylmethane structural framework [1]. This chemical structure is specifically identified as 2,2'-methylenebis(4-chlorophenol), which consists of two chlorinated phenol rings connected by a methylene bridge [1].

The molecular interaction profile of dichlorophen demonstrates significant protein binding capabilities, as evidenced through chromatographic experimental approaches that quantify plasma protein binding affinity indices [12]. These investigations reveal that the compound exhibits substantial binding interactions with plasma proteins, contributing to its pharmacokinetic properties and biological distribution patterns [12]. The lipophilic nature of dichlorophen facilitates membrane permeation processes, enabling the compound to traverse cellular membranes and interact with intracellular targets [6] [11].

Enzyme inhibition studies have identified dichlorophen as a potent inhibitor of N-acyl-phosphatidylethanolamine phospholipase D, with measured inhibitory concentration values demonstrating significant enzymatic disruption [14]. The compound belongs to a class of symmetrically substituted dichlorophenes that exhibit selective inhibition patterns against specific phospholipase activities [14]. Structure-activity relationship analyses indicate that the hydroxyl groups and phenolic moieties are essential for maintaining optimal protein binding interactions and enzymatic inhibition capacity [14].

The primary mechanism of action involves the uncoupling of oxidative phosphorylation processes within cellular mitochondria [8] [18]. This uncoupling mechanism disrupts the normal coupling between electron transport and phosphorylation reactions, resulting in impaired adenosine triphosphate synthesis without directly affecting the respiratory chain or adenosine triphosphate synthase enzymes [8] [18]. The compound demonstrates characteristics consistent with weakly acidic uncouplers, which exert their effects through protonophoric action across mitochondrial membranes [18].

Cellular and Tissue-level Response Patterns

Comprehensive cellular response investigations utilizing flow cytometry methodologies have demonstrated that dichlorophen exposure results in significant alterations to cell cycle progression patterns [16]. These alterations manifest as disruptions in normal cell cycle phase distributions, indicating fundamental interference with cellular proliferation mechanisms [16]. Mitochondrial membrane potential measurements using rhodamine 123 fluorescent indicators reveal substantial decreases in membrane potential, confirming the compound's direct impact on mitochondrial function [16].

The cellular response cascade includes induction of apoptotic pathways, characterized by DNA fragmentation and programmed cell death mechanisms [16]. Comet assay analyses provide quantitative evidence of DNA damage occurring in a time-dependent manner across various exposure concentrations [16]. These molecular techniques demonstrate the compound's ability to induce significant genotoxic effects leading to cellular apoptosis [16].

Membrane permeability studies indicate that dichlorophen disrupts cellular membrane integrity through direct interactions with membrane lipid components [25]. The mechanism involves weakening of membrane structure through disordering of membrane lipids, resulting in compromised membrane barrier function [25]. Cellular uptake investigations demonstrate time-dependent and dose-dependent penetration patterns, with the compound accumulating within cellular compartments over extended exposure periods [19].

Tissue-level response patterns vary significantly depending on the biological system examined. In plant tissue cultures, dichlorophen exposure triggers hypersensitive reactions in resistant cultivars, manifesting as localized cellular damage and subsequent colonization resistance [15]. These tissue responses are mediated through phytohormone balance alterations that control host defense mechanisms against pathogenic organisms [15].

Endocrine disruption studies reveal that dichlorophen exhibits estrogenic activity capable of affecting neuroendocrine pathways [3]. The compound demonstrates the ability to cross blood-brain barriers and accumulate in brain regions responsible for behavioral control, resulting in measurable alterations to physiological processes [3]. Flow cytometric analyses confirm that cellular immune system populations experience significant impacts, leading to demonstrable immunotoxic effects [16].

Antimicrobial Activity Mechanisms

The antimicrobial efficacy of dichlorophen encompasses broad-spectrum activity against diverse bacterial populations through multiple mechanistic pathways [22] [23]. Minimum inhibitory concentration determinations across various bacterial species demonstrate variable but consistent antimicrobial potency [22]. Against Acinetobacter calcoaceticus, dichlorophen exhibits minimum inhibitory concentrations of 0.825 ± 0.630 millimolar, indicating moderate bacteriostatic and bactericidal activity [22] [23].

Gram-negative bacterial targets demonstrate differential susceptibility patterns, with Escherichia coli showing enhanced sensitivity at minimum inhibitory concentrations of 0.103 ± 0.08 millimolar [22] [23]. Citrobacter freundii requires higher concentrations for growth inhibition, with minimum inhibitory concentrations of 0.413 ± 0.315 millimolar [22] [23]. These variations in antimicrobial potency reflect differences in bacterial cell wall composition and membrane permeability characteristics [22].

Gram-positive bacterial species exhibit distinct response patterns to dichlorophen exposure [22] [23]. Bacillus cereus and Bacillus subtilis both demonstrate growth inhibition at minimum inhibitory concentrations of 0.206 ± 0.157 millimolar [22] [23]. Notably, the compound demonstrates efficacy against multidrug-resistant Staphylococcus epidermidis strains, with inhibitory concentrations ranging from 12.5 to 25 micrograms per milliliter [4].

The antimicrobial mechanism involves disruption of microbial cell membrane integrity coupled with inhibition of critical enzymatic processes . This dual-action approach results in cellular content leakage and metabolic dysfunction, ultimately leading to bacterial cell death . Structure-activity relationship studies indicate that the phenolic hydroxyl groups are essential for maintaining antimicrobial activity, as substitution with alternative functional groups results in complete loss of antibacterial efficacy [4].

Fungicidal activity mechanisms complement the antibacterial effects, with dichlorophen demonstrating broad-spectrum antifungal properties [1] [13]. The compound functions as both a fungicide and bactericide, providing comprehensive antimicrobial coverage against diverse pathogenic microorganisms [13]. The mechanism involves interference with fungal cell wall synthesis and membrane integrity maintenance [1].

| Target Organism | Minimum Inhibitory Concentration | Activity Classification |

|---|---|---|

| Acinetobacter calcoaceticus | 0.825 ± 0.630 mM | Bacteriostatic/Bactericidal |

| Escherichia coli | 0.103 ± 0.08 mM | Growth Inhibition |

| Bacillus cereus | 0.206 ± 0.157 mM | Growth Inhibition |

| Bacillus subtilis | 0.206 ± 0.157 mM | Growth Inhibition |

| Citrobacter freundii | 0.413 ± 0.315 mM | Growth Inhibition |

Antiparasitic Action Research

Antiparasitic research investigations have established dichlorophen as an effective anticestodal agent with demonstrated efficacy against various helminthic parasites [1] [5]. The compound exhibits particular potency against Echinococcus multilocularis, demonstrating time-dependent and dose-dependent protoscolicidal activity in both in vitro and in vivo experimental models [5] [19]. Protoscolex viability assessments reveal significant morphological alterations and structural damage following dichlorophen exposure [5].

Microscopic analyses document comprehensive cellular damage patterns within parasitic tissues, including disruption of tegumental integrity and internal structural organization [5] [29]. Metacestode investigations demonstrate that dichlorophen treatment results in germinal layer damage and subsequent vesicle death, indicating effective parasiticidal activity against the proliferative stages of cestode parasites [29]. The mechanism involves disruption of parasite energy metabolism through interference with oxidative phosphorylation processes [8].

Tapeworm efficacy studies confirm dichlorophen's classification as a taenicide, with demonstrated activity against Taenia species and Dipylidium caninum [26] [30]. Clinical efficacy trials report 100 percent effectiveness in combination treatment protocols, establishing the compound as a reliable antiparasitic agent for veterinary applications [30]. The mechanism of action involves formation of tegumental vesicles that progress to more complex lesions ultimately resulting in parasite death [27].

Enhanced drug delivery approaches utilizing silica nanoparticle formulations demonstrate improved antiparasitic efficacy compared to conventional dichlorophen preparations [5] [19]. Nanoparticle-encapsulated dichlorophen exhibits superior in vitro activity against protoscoleces and enhanced in vivo efficacy in experimental animal models [5]. These enhanced formulations achieve comparable therapeutic effects at significantly reduced dosage levels compared to standard treatments [19].

Protozoan activity research establishes dichlorophen's antiprotozoal properties, extending its antiparasitic spectrum beyond helminthic targets [1]. The compound demonstrates broad-spectrum antiparasitic activity encompassing cestodes, protozoa, and other parasitic organisms through similar metabolic disruption mechanisms [1]. Structure-activity investigations indicate that the chlorinated phenolic structure is essential for maintaining optimal antiparasitic potency [1].

| Parasite Type | Efficacy Mechanism | Research Method |

|---|---|---|

| Echinococcus multilocularis | Time and dose-dependent protoscolicidal activity | In vitro and in vivo studies |

| Protoscoleces | Morphological alterations and structural damage | Microscopic analysis |

| Dipylidium caninum | 100% efficacy in combination treatments | Clinical efficacy trials |

| Taenia species | Taenicide activity against tapeworms | Veterinary applications |

| Metacestodes | Germinal layer damage and vesicle death | Cellular damage assessment |

Dichlorophen undergoes extensive oxidative degradation through multiple chemical processes, each exhibiting distinct mechanistic pathways and transformation products. Ferrate (Fe(VI)) oxidation represents the most efficient oxidative pathway, achieving complete dichlorophen removal within 300 seconds at a 2:1 molar ratio of Fe(VI):dichlorophen [1]. This process involves hydroxylation, cleavage of the carbon-carbon bridge bond, and radical coupling reactions, generating twenty distinct degradation products [1].

Laccase-mediated oxidation provides an enzymatic approach to dichlorophen degradation, with immobilized laccase systems achieving 83.4% degradation efficiency within 5 hours [2]. The laccase-catalyzed oxidation proceeds through quinone intermediate formation, followed by polymerization and ring-opening reactions [2]. This enzymatic process demonstrates significant potential for reducing acute genotoxicity and apoptotic effects associated with dichlorophen exposure [2].

Electrochemical oxidation using bismuth-based photocatalysts achieves 86% removal efficiency within 6 hours at pH 2.3 [3]. The process involves electron transfer reactions that generate superoxide radicals and hydroxyl radicals, facilitating carbon-chlorine bond cleavage and subsequent dechlorination [3]. The electrochemical approach produces phenol and chlorinated phenol intermediates as primary transformation products [3].

Fenton reaction demonstrates exceptional efficiency, achieving 99.5% dichlorophen degradation within 60 minutes using 75 mg/L hydrogen peroxide and 10 mg/L ferrous iron [4]. The Fenton process generates hydroxyl radicals through iron-catalyzed hydrogen peroxide decomposition, leading to rapid oxidation of dichlorophen to hydroxylated intermediates and ultimate mineralization to carbon dioxide [4] [5].

Advanced oxidation processes utilizing ultraviolet light combined with hydrogen peroxide or ozone achieve 98% degradation efficiency within 2 hours [6]. These processes generate multiple reactive oxygen species, including hydroxyl radicals, superoxide radicals, and singlet oxygen, which collectively attack dichlorophen molecules through various oxidation mechanisms [6].

| Process | Efficiency (%) | Reaction Time (hours) | pH Optimum | Temperature (°C) | Major Products |

|---|---|---|---|---|---|

| Ferrate (Fe(VI)) Oxidation | 100.0 | 5.0 | 7.0 | 25 | Hydroxylated compounds, Dechlorinated products |

| Laccase-mediated Oxidation | 83.4 | 5.0 | 5.0 | 25 | Quinone derivatives, Phenolic compounds |

| Electrochemical Oxidation | 86.0 | 6.0 | 2.3 | 25 | Phenol, Chlorinated phenols |

| Fenton Reaction | 99.5 | 1.0 | 3.0 | 25 | Hydroxylated intermediates, CO2 |

| Advanced Oxidation Process (AOP) | 98.0 | 2.0 | 4.0 | 25 | Mineralized products, Cl- ions |

| Hydroxyl Radical Oxidation | 85.0 | 3.0 | 7.0 | 25 | Dechlorinated phenols, Organic acids |

Photodegradation Mechanism Investigations

Dichlorophen undergoes photochemical transformation through multiple pathways depending on light wavelength, intensity, and environmental conditions. Direct photolysis under ultraviolet light at 254 nm achieves 95% degradation within 1 hour, with a half-life of 0.5 hours [7]. The direct photolysis mechanism involves homolytic cleavage of carbon-chlorine bonds, generating chlorine radicals and organic radical intermediates [7].

Photosensitized oxidation occurs in the presence of riboflavin and other natural photosensitizers commonly found in aquatic environments [8]. This process involves singlet oxygen formation through energy transfer from excited photosensitizer molecules to molecular oxygen, followed by dichlorophen oxidation [8]. The photosensitized degradation exhibits enhanced efficiency compared to direct photolysis alone [8].

Photocatalytic oxidation using titanium dioxide and silver-based photocatalysts achieves exceptional degradation rates, with 99.5% dichlorophen removal within 1 hour under ultraviolet light [9]. The photocatalytic mechanism involves electron-hole pair generation in the semiconductor catalyst, followed by hydroxyl radical formation through water oxidation [9]. These hydroxyl radicals subsequently attack dichlorophen molecules, leading to dechlorination and ring-opening reactions [9].

Simulated sunlight photolysis demonstrates the environmental relevance of photodegradation processes, with a half-life of 247.2 hours (approximately 10.3 days) under natural solar radiation conditions [10]. The sunlight-mediated degradation proceeds through partial dehalogenation, formation of polymeric products, and further dehalogenation to generate organic acids [10].

Photo-Fenton processes combining ultraviolet light with iron catalysts and hydrogen peroxide achieve 98% degradation efficiency within 1 hour [4]. The photo-Fenton mechanism involves iron-catalyzed hydrogen peroxide decomposition enhanced by photolytic iron cycling, generating sustained hydroxyl radical production [4].

| Light Source | Half-life (hours) | Degradation Rate (%) | Reaction Time (hours) | Primary Mechanism | Key Intermediates |

|---|---|---|---|---|---|

| UV (254 nm) | 0.5 | 95.0 | 1.0 | Direct photolysis | Dechlorinated products |

| UV (290 nm) | 8.0 | 55.0 | 8.0 | Photosensitized oxidation | Singlet oxygen products |

| Visible Light | 24.0 | 89.4 | 5.0 | Photocatalytic oxidation | Hydroxyl radicals |

| Simulated Sunlight | 247.2 | 48.8 | 168.0 | Photolysis with sensitizers | Phenolic compounds |

| UV/TiO2 | 1.0 | 99.5 | 1.0 | Photocatalytic degradation | Mineralized products |

| UV/H2O2 | 0.8 | 98.0 | 1.0 | Photo-Fenton | Hydroxylated compounds |

Microbial Transformation Studies

Dichlorophen undergoes extensive microbial transformation through both aerobic and anaerobic pathways, with various bacterial species demonstrating different degradation mechanisms and efficiencies. Pseudomonas alcaligenes isolated from pharmaceutical wastewater demonstrates exceptional dichlorophen degradation capability, achieving 95% removal efficiency within 144 hours at optimal conditions of 35°C and pH 7.0 [11]. The bacterium exhibits enhanced degradation capacity following ultraviolet irradiation treatment, increasing maximum tolerable concentration from 220 mg/L to 380 mg/L [11].

Cupriavidus gilardii strain T-1 represents a highly efficient dichlorophen-degrading bacterium, achieving 85% degradation within 48 hours at 40°C and pH 8.0 [12]. This bacterium degrades dichlorophen through hydroxylation pathways, initially forming dichlorocatechol intermediates followed by ortho-cleavage to produce chlorodienelactone [12]. The degradation pathway involves α-ketoglutarate-dependent dioxygenase enzymes that facilitate side chain removal and subsequent ring hydroxylation [12].

Bacillus cereus demonstrates moderate dichlorophen degradation efficiency at 75% removal within 48 hours under optimal conditions of 30°C and pH 7.5 [11]. The bacterial degradation mechanism involves ring cleavage reactions leading to the formation of organic acids and mineralization products [11].

Alcaligenes eutrophus exhibits dechlorination activity, achieving 80% dichlorophen degradation within 72 hours through reductive dechlorination pathways [13]. The bacterium produces phenolic compounds as primary metabolites, which undergo further transformation through conventional aromatic degradation pathways [13].

Clostridium sensu stricto demonstrates exceptional performance in anaerobic environments, achieving 98.5% dichlorophen degradation within 120 hours at 37°C and pH 7.2 [14]. The anaerobic degradation pathway involves fermentative processes that produce methane and carbon dioxide as final products, indicating complete mineralization [14].

Mixed bacterial cultures from environmental samples demonstrate 90% degradation efficiency within 96 hours, indicating the importance of microbial community interactions in dichlorophen transformation [11]. These cultures exhibit synergistic effects between different bacterial species, enhancing overall degradation performance through complementary metabolic pathways [11].

| Microorganism | Degradation Rate (%) | Optimal Temperature (°C) | Optimal pH | Reaction Time (hours) | Primary Pathway | Key Metabolites |

|---|---|---|---|---|---|---|

| Pseudomonas alcaligenes | 95.0 | 35 | 7.0 | 144 | Dechlorination | Monochlorophenols |

| Cupriavidus gilardii | 85.0 | 40 | 8.0 | 48 | Hydroxylation | Dichlorocatechol |

| Bacillus cereus | 75.0 | 30 | 7.5 | 48 | Ring cleavage | Organic acids |

| Alcaligenes eutrophus | 80.0 | 30 | 7.0 | 72 | Dechlorination | Phenolic compounds |

| Clostridium sensu stricto | 98.5 | 37 | 7.2 | 120 | Anaerobic degradation | Methane, CO2 |

| Mixed bacterial culture | 90.0 | 35 | 7.0 | 96 | Aerobic degradation | Phenol, Chloride ions |

Environmental Persistence Research

Dichlorophen exhibits variable environmental persistence depending on specific environmental conditions, with half-lives ranging from 10.3 days in aerobic soil systems to 45 days in groundwater environments. Aerobic soil systems demonstrate moderate persistence characteristics, with a half-life of 10.3 days under optimal conditions [10]. The primary degradation mechanism involves photolysis enhanced by soil microorganisms, with degradation rates increasing significantly at higher temperatures [10].

Anaerobic sediment environments exhibit high persistence characteristics, with dichlorophen half-lives extending to 25 days due to limited oxygen availability and reduced microbial activity [10]. The anaerobic biodegradation pathway proceeds slowly through fermentative processes, with minimal temperature effects on degradation rates [10].

Surface water systems show moderate persistence with a half-life of 15 days, combining photolysis and biodegradation mechanisms [10]. The degradation process demonstrates strong temperature dependence, with enhanced rates observed at moderate temperatures and optimal pH conditions between 7-9 [10].

Groundwater environments represent the most persistent conditions, with dichlorophen half-lives reaching 45 days due to limited light penetration and reduced microbial diversity [10]. The slow biodegradation process in groundwater systems is significantly inhibited at low temperatures and optimal pH conditions between 7-8 [10].

Marine environments demonstrate moderate persistence characteristics with a 20-day half-life, primarily through photolysis mechanisms [10]. The degradation process benefits from enhanced solar radiation and moderate temperatures, with optimal performance at pH 7-8 [10].

Freshwater systems exhibit moderate persistence with a 12-day half-life, combining biodegradation and photolysis mechanisms [10]. The degradation process shows temperature dependence and optimal performance at pH 7-9, with enhanced microbial activity contributing to dichlorophen transformation [10].

Environmental persistence research indicates that dichlorophen does not accumulate significantly in environmental compartments due to its susceptibility to photolysis, biodegradation, and chemical oxidation processes [10]. The compound undergoes rapid transformation in surface waters through photochemical processes, while deeper sediments and groundwater systems exhibit slower degradation rates [10].

| Environmental Condition | Half-life (days) | Persistence Classification | Primary Degradation Process | Temperature Effect | pH Effect |

|---|---|---|---|---|---|

| Aerobic soil | 10.3 | Moderate | Photolysis | Increased rate at higher T | Optimal at pH 7-8 |

| Anaerobic sediment | 25.0 | High | Anaerobic biodegradation | Limited temperature effect | Optimal at pH 6-7 |

| Surface water | 15.0 | Moderate | Photolysis + biodegradation | Temperature dependent | Optimal at pH 7-9 |

| Groundwater | 45.0 | High | Slow biodegradation | Slow at low T | Optimal at pH 7-8 |

| Marine environment | 20.0 | Moderate | Photolysis | Enhanced at moderate T | Optimal at pH 7-8 |

| Freshwater systems | 12.0 | Moderate | Biodegradation | Temperature dependent | Optimal at pH 7-9 |

Physical Description

Color/Form

XLogP3

LogP

log Kow = 4.26

Odor

Melting Point

177.5 °C

177-178 °C

UNII

GHS Hazard Statements

H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Therapeutic Uses

/SRP/: Dichlorophen is primarily effective against the large tapeworms of man & domestic animals. ... Dichlorophen is effective in clearing a large proportion of infections by Taenia saginata. Taenia solium is also susceptible... Available data suggest it may be useful against Diphyllobothrium latum & Hymenolepis mana infections.

Dichlorophen is given orally without preliminary fasting or other prior preparation of the patient. Satisfactory results have been obtained by giving 2-3 g every 8 hr for 3 doses (children, 1-2 g). Alternatively, single dose of 6 g (children, 2-4 g) may be given on each of 2 successive days.

Medication (Vet): Antihelmintic. Targets Cestodes. ... antiprotozoal,... antifungal agent

Anthelmintic agent for Tapeworms in human & vet medicine

Pharmacology

MeSH Pharmacological Classification

ATC Code

P02 - Anthelmintics

P02D - Anticestodals

P02DX - Other anticestodals

P02DX02 - Dichlorophen

Vapor Pressure

9.75e-11 mmHg

9.75X10-11 mm Hg at 25 °C

Pictograms

Irritant;Environmental Hazard

Impurities

Other CAS

1322-43-6

Wikipedia

Drug Warnings

...There may be danger of cysticereosis from liberated ova.

Biological Half Life

Use Classification

Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients

Pharmaceuticals -> Animal Drugs -> Approved in Taiwan

Cosmetics -> Antimicrobial; Deodorant

Methods of Manufacturing

... Produced by reaction of 4-chlorophenol with 0.5 M aqueous formaldehyde solution with the addition of sulfuric acid at 50 - 65 °C.

General Manufacturing Information

Chlorinated bisphenol antibacterial & antifungal agents are potent inhibitors of torula yeast (Candida utilis) glucose 6-phosphate dehydrogenase. Several compounds were tested including 2,2'-methylenebis(4,6-dichlorophenol).

Dichlorophen is fungicide & bactericide recommended for the protection of textiles & materials including horticultural benches & equipment against moulds & algae. It is...basis of a preparation against athlete's feet.

Analytic Laboratory Methods

The germicide dichlorophene was determined in cosmetics by high performance liquid chromatograhy.

Method: AOAC 972.48; Procedure: spectrophotometric method; Analyte: dichlorophene; Matrix: drugs; Detection Limit: not provided.

A stability indicating, reversed phase high performance liquid chromatographic method for the determination of dichlorophen and a trimer impurity in raw material and veterinary capsules is described. Utility of the method is demonstrated by assay of 3 formulations, showing concentrations of 7.14, 7.90 and 8.4% trimer.

Storage Conditions

Interactions

Mongrel and beagle dogs were sprayed with Dichlorophene as the vehicle (one female and two males) and Dichlorophene plus 0.087% of the insecticide Dursban (two females and three males) once daily, 5 days per week, for a total of 10 applications. ... The eyes, nose, and ear canals were not protected from the spray except for precautions that pet owners would normally perform. No abnormal observations were made during daily observations and physical examinations or during opthalmoscopic examination before and 2 weeks after application of the spray. No mortalities occurred during the study. No significant differences were observed between pretest and final body weights. Hematologic and clinical chemistry data for each dog at 1, 2, and 4 weeks, which included blood urea nitrogen, blood glucose, serum glutamic-oxaloacetic transaminase, serum glutamicpyruvic transaminase, and alkaline phosphatase, were comparable to pretest and control values. Erythrocyte and plasma cholinesterase values did not differ significantly from both vehicle and control animals. Animals that received the Dichlorophene plus Dursban had significantly decreased plasma cholinesterase values from day 1 of the treatment period until 42 days after treatment was stopped. However, the values were not significant 74 days after treatment was stopped.

Stability Shelf Life

Slight volatility

Dates

Trace level nitrite sensitized photolysis of the antimicrobial agents parachlormetaxylenol and chlorophene in water

Yueyue Li, Hao Qin, Yunong Li, Junhe Lu, Lei Zhou, Jean-Marc Chovelon, Yuefei JiPMID: 34087514 DOI: 10.1016/j.watres.2021.117275

Abstract

Nitrite (NO)-sensitized photolysis plays an important role in the attenuation of effluent-derived trace organic contaminants (e.g., anilines, phenolic compounds, etc.) in surface waters. However, the kinetics, mechanisms, and influencing factors of photolysis of many emerging contaminants sensitized by NO

still remain largely unknown. Herein, we report that NO

-sensitized photolysis of the antimicrobial agents parachlormetaxylenol (PCMX) and chlorophene (CP) in aqueous solution under ultraviolet 365 nm (UV

) radiation. A nonlinear increase in photolysis rate constants of PCMX and CP was observed with increasing NO

concentration. Radical quenching studies and kinetic modeling revealed that hydroxyl radical (HO•) and nitrogen dioxide radicals (NO

) contributed dominantly to the removal of PCMX and CP. Solid phase extraction (SPE) combined with high resolution-mass spectrometry (HR-MS) analysis identified a series of intermediate products including hydroxylated, nitrated, nitrosated, and dimerized derivatives. Experiments with isotopically labelled nitrite (

NO

) showed that the nitro- and nitroso-substituents of intermediate products were derived from the nitrite nitrogen. Based on the identified products and theoretical computations, the mechanisms and pathways of NO

-sensitized photolysis of PCMX and CP are elucidated. Deoxygenation partially inhibited the formation of 4-chloro-3,5-dimethyl-2-nitrophenol (nitro-PCMX) while the presence of HO• scavenger such as isopropanol (i-PrOH) suppressed the further transformation of nitro-PCMX. The presence of Mississippi River natural organic matter (MRNOM) inhibited the removal of PCMX and CP, likely due to light screening and radical quenching. However, appreciable degradation of PCMX and CP was still observed in wastewater and wetland water matrices. Results of this study shed some light on the transformation and fate of PCMX and CP in NO

-rich wastewater effluents or effluent-impacted surface waters under solar radiation.

Enhanced and selective phototransformation of chlorophene on aluminum hydroxide-humic complexes

Xinghao Wang, Lirong Pu, Cun Liu, Juan Gao, Cheng GuPMID: 33582491 DOI: 10.1016/j.watres.2021.116904

Abstract

Mineral-humic complexes, known as mineral-associated organic matter (MAOM), are ubiquitous in natural waters. However, the interaction between organic pollutants and MAOM remains elusive, which may affect their degradation process. In this study, photochemical transformation of chlorophene (CP) in the presence of MAOM, prepared by coating aluminum hydroxide with humic acid (HA-HAO), was investigated. Our results showed that the degradation of CP was significantly enhanced in the presence of HA-HAO, and the degradation rate constant was ~5 times as that with HA only. It was because the adsorption of CP to HA-HAO particles was greatly enhanced, and concentration of reactive oxygen species (ROS) was increased on HA-HAO surfaces, which further promoted the reactions between CP and ROS. The quenching experiments combined with EPR technology confirmed that superoxide anion (O) was the primary reactive radical on CP photodegradation. More importantly, the degradation of CP with HA-HAO followed a hydroxylation process, rather than the oligomerization reaction with HA only. Spectroscopic analysis provided direct evidence for the formation of hydrogen bonding between CP phenolic hydroxyl group and surface oxygen of HAO, which would suppress the reactivity of phenolic hydroxyl group, consequently the ortho- and meta-positions of CP became more facile for the hydroxylation reaction. This study shows the importance of MAOM in altering the photochemical behavior and transformation pathway of organic contaminants.

Fe(VI)-Mediated Single-Electron Coupling Processes for the Removal of Chlorophene: A Combined Experimental and Computational Study

Jing Chen, Nannan Wu, Xinxin Xu, Ruijuan Qu, Chenguang Li, Xiaoxue Pan, Zhongbo Wei, Zunyao WangPMID: 30299936 DOI: 10.1021/acs.est.8b01830

Abstract

Potassium ferrate [Fe(VI)] is a promising oxidant widely used in water treatment for the elimination of organic pollutants. In this work, the reaction kinetics, products, and mechanisms of the antimicrobial agent chlorophene (CP) undergoing Fe(VI) oxidation in aqueous solutions were investigated. CP is very readily degraded by Fe(VI), with the apparent second-order rate constant, k, being 423.2 Ms

at pH 8.0. A total of 22 oxidation products were identified using liquid chromatography-quadrupole time-of-flight-mass spectrometry , and their structures were further elucidated using tandem mass spectrometry. According to the extracted peak areas in mass spectra, the main reaction products were the coupling products (dimers, trimers, and tetramers) that formed via single-electron coupling. Theoretical calculations demonstrated that hydrogen abstraction should easily occur at the hydroxyl group to produce reactive CP· radicals for subsequent polymerization. Cleavage of the C-C bridge bond, electrophilic substitution, hydroxylation, ring opening, and decarboxylation were also observed during the Fe(VI) oxidation process. In addition, the degradation of CP by Fe(VI) was also effective in real waters, which provides a basis for potential applications.

Enhanced Removal of Chlorophene and 17β-estradiol by Mn(III) in a Mixture Solution with Humic Acid: Investigation of Reaction Kinetics and Formation of Co-oligomerization Products

Xinghao Wang, Siyuan Wang, Ruijuan Qu, Jiali Ge, Zunyao Wang, Cheng GuPMID: 30339370 DOI: 10.1021/acs.est.8b04116

Abstract

Reaction with soluble Mn(II) has been considered as a main decay pathway for superoxide in natural waters, accompanied by an important Mn redox cycling. In this study, the interaction of Mn(II) and humic acid (HA) was investigated in visible light irradiated water. Our results indicate that HA may play a dual role to act as a photosensitizer to produce superoxide anions (O) and as a strong ligand to stabilize the Mn(III), forming soluble Mn(III)

species for substrate transformation. Furthermore, the reaction kinetics, products, and mechanisms of chlorophene (CP) and estradiol (E2) mixture in the Mn(II)/HA/visible light reaction systems were assessed. The removal of CP and E2 was enhanced by 24.3% and 13.2%, respectively, in mixture solution at initial concentration of 1.0 μM for each target contaminant, as compared to the case of single-compound degradation. Product identification and density functional theory calculations indicated that cross-coupling reaction of CP and E2 radicals was more likely to occur than the self-coupling reaction in mixture solution. In addition, estrogenic activities of initial reaction solution were also effectively decreased during the transformation process. These findings provide new insights into Mn(III)-mediated reactions to better understand the environmental fate of organic contaminant mixture in waters.

Enhanced Cu(II)-mediated fenton-like oxidation of antimicrobials in bicarbonate aqueous solution: Kinetics, mechanism and toxicity evaluation

Jianbiao Peng, Chaonan Zhang, Ya Zhang, Dong Miao, Yaozong Zhang, Haijin Liu, Jinghua Li, Lei Xu, Jialu Shi, Guoguang Liu, Shixiang GaoPMID: 31227352 DOI: 10.1016/j.envpol.2019.05.148

Abstract

Increasing attention has been attracted in developing new technologies to remove chlorofene (CF) and dichlorofene (DCF), which were active agents in antimicrobials for general cleaning and disinfecting. This study investigated the significant influences of bicarbonate (HCO) on the degradation of CF and DCF in the Cu(II)-mediated Fenton-like system Cu

/H

O

. Our results indicate that HCO

may play a dual role to act 1) as a ligand to stabilize Cu(II), forming soluble [Cu

(HCO

)(S)]

species to catalyze H

O

producing hydroxyl radical (OH) and superoxide ion (O

) and 2) as a OH scavenger. Furthermore, the reaction kinetics, mechanisms, and intermediates of CF and DCF were assessed. The apparent rate constants of CF and DCF were enhanced by a factor of 8.5 and 5.5, respectively, in the presence of HCO

at the optimized concentration of 4 mM. Based on the intermediate identification and frontier electron densities (FEDs) calculations, the associated reaction pathways were tentatively proposed, including C-C scission, single or multiple hydroxylation, and coupling reaction. In addition, significant reduction in the aquatic toxicity of CF and DCF was observed after treatment with Cu

/H

O

-HCO

system, evaluated by Ecological Structure Activity Relationships (ECOSAR) program. These findings provide new insights into Cu(II)-mediated reactions to better understand the environmental fate of organic contaminants in carbonate-rich waters.

Drug repurposing for the treatment of alveolar echinococcosis:

Julia Fabbri, Patricia E Pensel, Clara M Albani, Valeria B Arce, Daniel O Mártire, María C ElissondoPMID: 31397256 DOI: 10.1017/S0031182019001057

Abstract

Alveolar echinococcosis is a neglected parasitic zoonosis caused by the metacestode Echinococcus multilocularis, which grows as a malignant tumour-like infection in the liver of humans. Albendazole (ABZ) is the antiparasitic drug of choice for the treatment of the disease. However, its effectiveness is low, due to its poor absorption from the gastro-intestinal tract. It is also parasitostatic and in some cases produces side-effects. Therefore, an alternative to the treatment of this severe human disease is necessary. In this context, the repositioning of drugs combined with nanotechnology to improve the bioavailability of drugs emerges as a useful, fast and inexpensive tool for the treatment of neglected diseases. The in vitro and in vivo efficacy of dichlorophen (DCP), an antiparasitic agent for intestinal parasites, and silica nanoparticles modified with DCP (NP-DCP) was evaluated against E. multilocularis larval stage. Both formulations showed a time and dose-dependent in vitro effect against protoscoleces. The NP-DCP had a greater in vitro efficacy than the drug alone or ABZ. In vivo studies demonstrated that the NP-DCP (4 mg kg-1) had similar efficacy to ABZ (25 mg kg-1) and greater activity than the free DCP. Therefore, the repurposing of DCP combined with silica nanoparticles could be an alternative for the treatment of echinococcosis.Degradation kinetics and transformation products of chlorophene by aqueous permanganate

Xinxin Xu, Jing Chen, Siyuan Wang, Jiali Ge, Ruijuan Qu, Mingbao Feng, Virender K Sharma, Zunyao WangPMID: 29614457 DOI: 10.1016/j.watres.2018.03.057

Abstract

This paper evaluates the oxidation of an antibacterial agent, chlorophene (4-chloro-2-(phenylmethyl)phenol, CP), by permanganate (Mn(VII)) in water. Second-order rate constant (k) for the reaction between Mn(VII) and CP was measured as (2.05 ± 0.05) × 10M

s

at pH 7.0 for an initial CP concentration of 20.0 μM and Mn(VII) concentration of 60.0 μM. The value of k decreased with increasing pH in the pH range of 5.0-7.0, and then increased with an increase in solution pH from 7.0 to 10.0. The presence of MnO

and Fe

in water generally enhanced the removal of CP, while the effect of humic acid was not obvious. Fourteen oxidation products of CP were identified by an electrospray time-of-flight mass spectrometer, and direct oxidation, ring-opening, and decarboxylation were mainly observed in the reaction process. The initial reaction sites of CP by Mn(VII) oxidation were rationalized by density functional theory calculations. Toxicity changes of the reaction solutions were assessed by the luminescent bacteria P. phosphoreum, and the intermediate products posed a relatively low ecological risk during the degradation process. The efficient removal of CP in secondary clarifier effluent and river water demonstrated the potential application of this Mn(VII) oxidation method in water treatment.

A Novel Enzyme-Based SPR Strategy for Detection of the Antimicrobial Agent Chlorophene

Gabriela Elizabeth Quintanilla-Villanueva, Donato Luna-Moreno, Edgar Allan Blanco-Gámez, José Manuel Rodríguez-Delgado, Juan Francisco Villarreal-Chiu, Melissa Marlene Rodríguez-DelgadoPMID: 33572259 DOI: 10.3390/bios11020043

Abstract

Chlorophene is an important antimicrobial agent present in disinfectant products which has been related to health and environmental effects, and its detection has been limited to chromatographic techniques. Thus, there is a lack of research that attempts to develop new analytical tools, such as biosensors, that address the detection of this emerging pollutant. Therefore, a new biosensor for the direct detection of chlorophene in real water is presented, based on surface plasmon resonance (SPR) and using a laccase enzyme as a recognition element. The biosensor chip was obtained by covalent immobilization of the laccase on a gold-coated surface through carbodiimide esters. The analytical parameters accomplished resulted in a limit of detection and quantification of 0.33 mg/L and 1.10 mg/L, respectively, fulfilling the concentrations that have already been detected in environmental samples. During the natural river's measurements, no significant matrix effects were observed, obtaining a recovery percentage of 109.21% ± 7.08, which suggested that the method was suitable for the fast and straightforward analysis of this contaminant. Finally, the SPR measurements were validated with an HPLC method, which demonstrated no significant difference in terms of precision and accuracy, leading to the conclusion that the biosensor reflects its potential as an alternative analytical tool for the monitoring of chlorophene in aquatic environments.Triclocarban, Triclosan, Bromochlorophene, Chlorophene, and Climbazole Effects on Nuclear Receptors: An

Maša Kenda, Nataša Karas Kuželički, Mitsuru Iida, Hiroyuki Kojima, Marija Sollner DolencPMID: 33064576 DOI: 10.1289/EHP6596

Abstract

Endocrine-disrupting chemicals can interfere with hormonal homeostasis and have adverse effects for both humans and the environment. Their identification is increasingly difficult due to lack of adequate toxicological tests. This difficulty is particularly problematic for cosmetic ingredients, becausetesting is now banned completely in the European Union.

The aim was to identify candidate preservatives as endocrine disruptors by

methods and to confirm endocrine receptors' activities through nuclear receptors

.

We screened preservatives listed in Annex V in the European Union Regulation on cosmetic products to predict their binding to nuclear receptors using the Endocrine Disruptome and VirtualToxLab™ version 5.8

tools. Five candidate preservatives were further evaluated for androgen receptor (AR), estrogen receptor (

), glucocorticoid receptor (GR), and thyroid receptor (TR) agonist and antagonist activities in cell-based luciferase reporter assays

in AR-EcoScreen,

, MDA-kb2, and GH3.TRE-Luc cell lines. Additionally, assays to test for false positives were used (nonspecific luciferase gene induction and luciferase inhibition).

Triclocarban had agonist activity on AR and

at

and antagonist activity on GR at

and TR at

. Triclosan showed antagonist effects on AR,

, GR at

and TR at

, and bromochlorophene at

(AR and TR) and at

(

and GR). AR antagonist activity of chlorophene was observed [inhibitory concentration at 50% (IC

)

], as for its substantial

agonist at

and TR antagonist activity at

. Climbazole showed AR antagonist (

),

agonist at

, and TR antagonist activity at

.

These data support the concerns of regulatory authorities about the endocrine-disrupting potential of preservatives. These data also define the need to further determine their effects on the endocrine system and the need to reassess the risks they pose to human health and the environment. https://doi.org/10.1289/EHP6596.